molecular formula C11H5ClFN3O B8363526 7-Chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine

7-Chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine

Cat. No.: B8363526
M. Wt: 249.63 g/mol
InChI Key: AGYOZBYXOFNBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C11H5ClFN3O and its molecular weight is 249.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H5ClFN3O

Molecular Weight

249.63 g/mol

IUPAC Name

7-chloro-2-(4-fluorophenyl)-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C11H5ClFN3O/c12-9-8-11(15-5-14-9)17-10(16-8)6-1-3-7(13)4-2-6/h1-5H

InChI Key

AGYOZBYXOFNBJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)N=CN=C3Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(4,6-dihydroxypyrimidin-5-yl)-4-fluorobenzamide (0.30 g, 1.20 mmol) in POCl3 (6 ml) was added diisopropylethylamine (0.42 ml, 2.41 mmol). The reaction mixture was stirred under N2 at 90° C. for 3.5 hours. The reaction mixture was allowed to cool down to room temperature and the volatiles were evaporated to dryness. The residue was diluted with water and the aqueous phase was extracted with diethyl ether. The combined organic layers were washed with a saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (CH2Cl2/MeOH 100:1) to yield the title compound as a white solid (0.13 g, 30%).
Name
N-(4,6-dihydroxypyrimidin-5-yl)-4-fluorobenzamide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
30%

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